2-Hydroxy-5-propylbenzaldehyde

Catalog No.
S3345910
CAS No.
81323-69-5
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-propylbenzaldehyde

CAS Number

81323-69-5

Product Name

2-Hydroxy-5-propylbenzaldehyde

IUPAC Name

2-hydroxy-5-propylbenzaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-7,12H,2-3H2,1H3

InChI Key

CECMKFMRWXFCND-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)O)C=O

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C=O

2-Hydroxy-5-propylbenzaldehyde is an aromatic compound characterized by the presence of a hydroxyl group and an aldehyde functional group attached to a propyl-substituted benzene ring. Its molecular formula is C10H12O2C_{10}H_{12}O_2, and it has a molar mass of approximately 164.20 g/mol. This compound is notable for its potential applications in flavoring and fragrance industries due to its pleasant aroma, as well as its role in various chemical syntheses.

Typical of aldehydes and phenolic compounds:

  • Aldol Condensation: Under basic conditions, it can undergo aldol condensation with other aldehydes or ketones to form larger β-hydroxy carbonyl compounds.
  • Reduction: It can be reduced to form 2-hydroxy-5-propylbenzyl alcohol using reducing agents such as sodium borohydride in ethanol .
  • Reimer-Tiemann Reaction: This compound can also serve as a substrate for the Reimer-Tiemann reaction, leading to the formation of ortho-hydroxybenzaldehyde derivatives .

Research indicates that 2-hydroxy-5-propylbenzaldehyde exhibits various biological activities, including:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems .
  • Antimicrobial Activity: Some studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in food preservation and medicinal applications .

Several synthesis methods have been developed for 2-hydroxy-5-propylbenzaldehyde:

  • Direct Alkylation: The compound can be synthesized by the alkylation of 2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.
  • Reimer-Tiemann Reaction: Starting from phenolic precursors, this reaction can facilitate the introduction of the aldehyde group while maintaining the hydroxyl functionality .
  • Aldol Condensation: The compound can also be synthesized via aldol condensation of propanal with 2-hydroxybenzaldehyde under acidic or basic conditions.

2-Hydroxy-5-propylbenzaldehyde finds applications in various fields:

  • Flavoring Agent: Due to its pleasant aroma, it is used in the food industry as a flavoring agent.
  • Fragrance Industry: It is utilized in perfumes and scented products for its aromatic properties.
  • Chemical Intermediate: This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Studies on the interactions of 2-hydroxy-5-propylbenzaldehyde with other compounds have revealed:

  • Complex Formation: It can form complexes with metal ions, which may influence its reactivity and stability.
  • Synergistic Effects: When combined with other antioxidants or preservatives, it may enhance their effectiveness against oxidative degradation processes .

2-Hydroxy-5-propylbenzaldehyde shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Characteristics
2-HydroxybenzaldehydeStructureSimple phenolic aldehyde; no propyl chain
4-Hydroxy-3-methoxybenzaldehydeStructureContains methoxy group; different substitution pattern
VanillinStructureContains a methoxy group; widely used flavoring agent
3-Hydroxy-4-methoxybenzaldehydeStructureSimilar aromatic structure; different hydroxyl positioning

Uniqueness

What sets 2-hydroxy-5-propylbenzaldehyde apart is its specific combination of functional groups and the propyl substitution on the benzene ring, which influences its solubility, reactivity, and sensory properties compared to other similar compounds.

XLogP3

2.9

Wikipedia

2-Hydroxy-5-propylbenzaldehyde

Dates

Last modified: 07-26-2023

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